DprE1-IN-2 - 1615713-87-5

DprE1-IN-2

Catalog Number: EVT-274194
CAS Number: 1615713-87-5
Molecular Formula: C19H24N6O2
Molecular Weight: 368.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical flavoenzyme found in Mycobacterium tuberculosis and other mycobacteria. [, , , , ] It plays an essential role in the biosynthesis of cell wall components arabinogalactan and lipoarabinomannan by catalyzing the epimerization of decaprenylphosphoryl ribose (DPR) to decaprenylphosphoryl arabinose (DPA). [, , , , ] Due to its essentiality for mycobacterial survival and its absence in mammals, DprE1 has emerged as a promising target for developing new anti-tuberculosis drugs. [, , , , ]

Synthesis Analysis
  • Benzothiazinones (BTZs): These are among the most potent DprE1 inhibitors, with BTZ043 and PBTZ169 being notable examples. [, , , , , , ] Synthesis strategies for BTZs and their derivatives are discussed in several papers. [, , ]
  • Carbostyrils: OPC-167832 is a potent carbostyril-based DprE1 inhibitor. []
  • Hydantoins: These represent a promising class of noncovalent DprE1 inhibitors. [, ]
  • Other Scaffolds: Several other chemical classes targeting DprE1 are mentioned, including benzomorpholines [], thiophene-arylamides [], benzoxazolinones [], pyrazolopyridones [], 4-aminoquinolone piperidine amides [], and others. [, , , , , , , , ]
Molecular Structure Analysis

The molecular structures of various DprE1 inhibitors are elucidated using techniques like X-ray crystallography, NMR spectroscopy, and computational modeling. [, , , , , , , , , , , , , ] These studies provide insights into the key structural features responsible for their interactions with the DprE1 active site and inform structure-activity relationship (SAR) studies.

Mechanism of Action

DprE1 inhibitors exert their antimycobacterial activity primarily by disrupting the biosynthesis of the essential cell wall components arabinogalactan and lipoarabinomannan. [, , , , ]

  • Covalent Inhibition: BTZs are prime examples of covalent inhibitors. They are reduced by DprE1 to generate a reactive electrophilic species that forms a covalent bond with a cysteine residue (Cys387) in the enzyme's active site, leading to irreversible inhibition. [, , , ]
  • Noncovalent Inhibition: Other inhibitors, such as hydantoins, bind to the DprE1 active site through noncovalent interactions (e.g., hydrogen bonding, hydrophobic interactions) and reversibly inhibit the enzyme. [, , ]
Physical and Chemical Properties Analysis

Several papers emphasize the importance of optimizing the physicochemical properties of DprE1 inhibitors for improved drug-likeness. [, , , , , ] Parameters like solubility, lipophilicity, metabolic stability, and plasma protein binding are assessed using in vitro and in silico methods. SAR studies guide the modification of chemical scaffolds to improve these properties while maintaining or enhancing antimycobacterial activity.

Applications
  • Tuberculosis Drug Discovery: DprE1 is a validated target for developing new anti-tuberculosis drugs. [, , , , ] The research on DprE1 inhibitors aims to discover and develop new therapeutic options, particularly for drug-resistant tuberculosis. [, , , , , , , ]
  • Understanding Mycobacterial Cell Wall Biosynthesis: Studying DprE1 and its inhibitors provides valuable insights into the biosynthesis of arabinogalactan and lipoarabinomannan, crucial components of the mycobacterial cell wall. [, , , , ]
  • Developing New Antibiotic Classes: The discovery and optimization of DprE1 inhibitors contribute to the development of novel antibiotic classes with unique mechanisms of action. [, ]
Future Directions
  • Overcoming Drug Resistance: Research should focus on developing DprE1 inhibitors with a high barrier to resistance, addressing the challenges posed by mutations in DprE1 that confer resistance to existing inhibitors. [, ]
  • Optimizing Pharmacokinetic Properties: Further efforts are needed to improve the drug-like properties of DprE1 inhibitors, enhancing their absorption, distribution, metabolism, and excretion (ADME) profiles. [, , , , , ]
  • Exploring New Chemical Space: Identifying novel chemical scaffolds that target DprE1 through different binding modes or mechanisms of action will be crucial for expanding the therapeutic arsenal. [, ]
  • Developing DprE1-Targeted Combination Therapies: Combining DprE1 inhibitors with other anti-tuberculosis drugs with different mechanisms of action holds promise for shortening treatment duration and combating drug resistance. [, ]

Benzothiazinones (BTZs)

  • Compound Description: Benzothiazinones are a class of highly potent bactericidal compounds that act as suicide inhibitors of DprE1. [] They are reduced by DprE1 to an electrophile, which then reacts irreversibly with a cysteine residue (Cys387) in the enzyme's active site. [] This covalent modification permanently disables DprE1, leading to bacterial death.

BTZ043

  • Compound Description: BTZ043 is a lead benzothiazinone compound with potent anti-mycobacterial activity. [] It effectively inhibits DprE1 and has progressed to clinical trials as a potential tuberculosis treatment. []

PBTZ169

  • Compound Description: PBTZ169 is an optimized benzothiazinone derivative with improved potency, safety, and efficacy compared to BTZ043. [] It demonstrates covalent binding to DprE1's Cys387 residue, leading to irreversible enzyme inhibition. []

8-Nitro-benzothiazinones

  • Compound Description: This subclass of benzothiazinones, including BTZ043 and PBTZ169, relies on the 8-nitro group for their mechanism of action. [] This nitro group is reduced within the bacteria, forming a reactive species that covalently binds to DprE1. []

TBA-7371

  • Compound Description: TBA-7371 is a structurally distinct DprE1 inhibitor currently in clinical trials for tuberculosis treatment. [] It demonstrates potent antimycobacterial activity, and mutations in the Rv0678 gene have been associated with reduced susceptibility to TBA-7371. []

OPC-167832

  • Compound Description: OPC-167832 is a potent carbostyril derivative and DprE1 inhibitor with significant antituberculosis activity. [] It exhibits bactericidal activity against both growing and intracellular Mycobacterium tuberculosis and displays strong synergistic effects with other anti-TB drugs. []

Pyrrole-benzothiazinones

  • Compound Description: These compounds are non-nitro-benzothiazinones, such as PyrBTZ01 and PyrBTZ02, that retain significant antimycobacterial activity despite lacking the crucial 8-nitro group. [] They demonstrate favorable ADME/T (absorption, distribution, metabolism, excretion, and toxicity) profiles and inhibit DprE1. []

Hydantoins

  • Compound Description: This class of compounds acts as potent non-covalent inhibitors of DprE1. [, ] They exhibit potent cellular activity, low cytotoxicity, and a favorable physicochemical profile. [, ]

2-Carboxyquinoxalines

  • Compound Description: Compounds like Ty38c within this class are bactericidal and active against intracellular Mycobacterium tuberculosis. [] They act as non-covalent, non-competitive inhibitors of DprE1. [] Structure-activity relationship studies have yielded various 2-carboxyquinoxaline derivatives with a range of potencies. []

Thiophene-arylamide Derivatives

  • Compound Description: This class of compounds was derived from the noncovalent DprE1 inhibitor TCA1. [] Optimization led to potent activity against drug-susceptible and drug-resistant tuberculosis strains with low cytotoxicity. [] These compounds show good metabolic stability and low inhibition of the human ether-à-go-go related gene (hERG) channel, indicating a favorable safety profile. []

Properties

CAS Number

1615713-87-5

Product Name

DprE1-IN-2

IUPAC Name

1-[[6-(dimethylamino)-5-methylpyrimidin-4-yl]methyl]-N-(2-hydroxyethyl)-6-methylpyrrolo[3,2-b]pyridine-3-carboxamide

Molecular Formula

C19H24N6O2

Molecular Weight

368.44

InChI

InChI=1S/C19H24N6O2/c1-12-7-16-17(21-8-12)14(19(27)20-5-6-26)9-25(16)10-15-13(2)18(24(3)4)23-11-22-15/h7-9,11,26H,5-6,10H2,1-4H3,(H,20,27)

InChI Key

BLNAAWXUNQHVNT-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=CN2CC3=C(C(=NC=N3)N(C)C)C)C(=O)NCCO)N=C1

Solubility

Soluble in DMSO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.